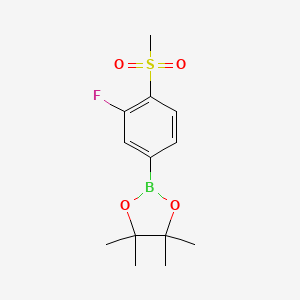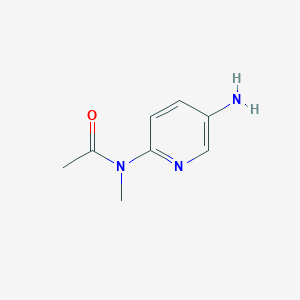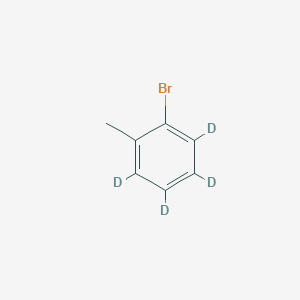
2-Bromotoluene-3,4,5,6-D4
描述
2-Bromotoluene-3,4,5,6-D4 is a deuterated derivative of 2-bromotoluene, which is a mono-bromo derivative of toluene. Bromotoluenes are aryl bromides based on toluene in which at least one aromatic hydrogen atom is replaced with a bromine atom .
Synthesis Analysis
A laboratory route to p-bromotoluene proceeds from p-toluidine, which is diazotized followed by treatment with copper (I) bromide . Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .Molecular Structure Analysis
The molecular formula of this compound is C7H3D4Br . This aromatic compound features four deuterium atoms, replacing the hydrogen atoms in positions 2, 3, 5, and 6 of the toluene molecule, resulting in a distinctive isotopic labeling pattern .Chemical Reactions Analysis
Heck reactions of 2-bromo toluene with cycloalkene (cyclododecene) and linear alkenes (dec-1-ene, allylbenzene) catalyzed by tedicyp (cis,cis,cis -1,2,3,4-tetrakis (diphenylphosphinomethyl)cyclopentane)-palladium complex have been studied .Physical And Chemical Properties Analysis
The average mass of this compound is 175.059 Da . It is practically insoluble in water but very soluble in ethanol, ether, benzene, carbon tetrachloride, and acetone .科学研究应用
2-Bromotoluene-3,4,5,6-D4 has been used in a variety of scientific research applications, including the study of enzyme kinetics and the study of the metabolism of halogenated aromatic compounds. It has also been used to study the effects of halogenated aromatic compounds on the environment and to study the biochemistry of halogenated aromatic compounds. Additionally, this compound has been used as an isotopic label in nuclear magnetic resonance (NMR) spectroscopy and as a tracer in biochemical and physiological studies.
作用机制
2-Bromotoluene-3,4,5,6-D4 is metabolized in the body by the enzyme cytochrome P450 (CYP) to form the metabolites 2-bromotoluene-3,4-diol (BTD) and 2-bromotoluene-3-sulfate (BTDS). CYP is an enzyme that catalyzes the oxidation of xenobiotics, such as this compound. BTD and BTDS are then further metabolized by other enzymes to form the end products 2-bromotoluene-3,4-diol-glucuronide (BTDG) and 2-bromotoluene-3-sulfate-glucuronide (BTDSG).
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. In vitro studies have shown that this compound is a potent inhibitor of CYP enzymes and can also inhibit the growth of certain bacteria. In vivo studies have demonstrated that this compound is metabolized in the body, with the metabolites BTD and BTDS being excreted in the urine. Additionally, this compound has been shown to induce apoptosis in certain cell lines and to have a weak mutagenic effect.
实验室实验的优点和局限性
2-Bromotoluene-3,4,5,6-D4 has several advantages for use in laboratory experiments. It is a low-cost, low-toxicity compound that can be used as an isotopic label in NMR spectroscopy. Additionally, its low reactivity makes it a useful tool for studying the metabolism of halogenated aromatic compounds. However, this compound also has some limitations. It is not water-soluble, and its low reactivity can lead to incomplete reactions. Additionally, it is not as widely available as other halogenated aromatic compounds, making it difficult to obtain in some cases.
未来方向
There are several potential future directions for research involving 2-Bromotoluene-3,4,5,6-D4. One potential direction is the further study of its effects on the environment. Additionally, further research could be conducted on its effects on the metabolism of halogenated aromatic compounds and its potential use as an isotopic label in other research applications. Another potential direction is the study of its effects on human health, such as its potential to induce apoptosis or to cause mutations. Additionally, further research could be conducted on its potential to be used as a tracer in biochemical and physiological studies. Finally, research could be conducted on its potential to be used as a substrate for enzymes, such as CYP enzymes.
安全和危害
属性
IUPAC Name |
1-bromo-2,3,4,5-tetradeuterio-6-methylbenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H7Br/c1-6-4-2-3-5-7(6)8/h2-5H,1H3/i2D,3D,4D,5D | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QSSXJPIWXQTSIX-QFFDRWTDSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
[2H]C1=C(C(=C(C(=C1[2H])C)Br)[2H])[2H] | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H7Br | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
175.06 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


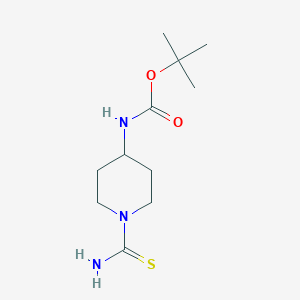


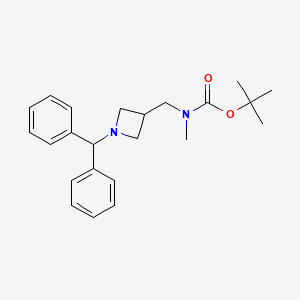
![1-Ethyl-4-[3-(tetramethyl-1,3,2-dioxaborolan-2-yl)benzoyl]piperazine](/img/structure/B1526679.png)


